

Golden Gate Assembly for TAL Effector Synthesis: Application Notes and Protocols

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Abstract

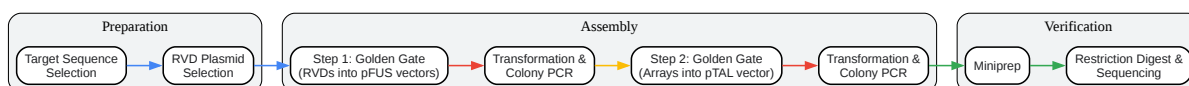
Transcription Activator-Like (TAL) effectors are a versatile class of DNA-binding proteins that can be engineered to target specific genomic loci. Their modular nature, where a series of amino acid repeats dictates the DNA-binding specificity, makes them a powerful tool for genome editing, transcriptional regulation, and other targeted genetic modifications. The Golden Gate assembly method offers a highly efficient and streamlined approach for constructing custom TAL effector and TALEN (TAL Effector Nuclease) constructs. This document provides detailed application notes and protocols for the Golden Gate assembly of TAL effectors, tailored for researchers, scientists, and professionals in drug development.

Introduction

The Golden Gate cloning methodology utilizes Type IIS restriction enzymes, which cleave outside of their recognition sequences, allowing for the seamless and directional assembly of multiple DNA fragments in a single reaction.[1][2][3] This one-pot approach is particularly well-suited for assembling the repetitive arrays of TAL effector DNA-binding domains.[1][4][5] The protocol typically involves a two-step process: first, the assembly of individual repeat-variable di-residue (RVD) modules into intermediate arrays, and second, the ligation of these arrays into a final expression vector.[3][5][6] This system allows for the construction of TAL effectors targeting DNA sequences of varying lengths, typically between 12 and 31 base pairs.[7][8]

Experimental Workflow

The overall workflow for Golden Gate assembly of TAL effectors is a systematic process that can be completed within a few days.[9] It begins with the selection of target-specific RVD plasmids, followed by two stages of Golden Gate assembly reactions, and concludes with verification of the final construct.



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Golden Gate Assembly Workflow for TAL Effector Synthesis.

Quantitative Data Summary

Successful Golden Gate assembly relies on precise quantities and concentrations of reagents. The following tables summarize the key quantitative data for the reactions.

Table 1: Step 1 Golden Gate Reaction Components (Assembly of RVDs into pFUS vectors)

Component	Recommended Amount	Concentration
RVD Module Plasmids (each)	150 ng	Diluted to 150 ng/μL is recommended for ease of use[10]
pFUS Destination Vector	150 ng	150 ng/μL
BsaI Restriction Enzyme	1 μL (10 U)	10 U/μL
T4 DNA Ligase	1 μL (400 U)	400 U/μL
10X T4 DNA Ligase Buffer	2 μL	10X
Nuclease-free Water	Up to 20 μL	-

Note: 10 μ L reactions have also been shown to be effective.[\[10\]](#)[\[11\]](#)

Table 2: Thermocycler Conditions for Golden Gate Reactions

Step	Temperature	Duration	Cycles
Digestion/Ligation	37°C	5 minutes	10x
16°C	10 minutes		
Final Digestion	50°C	5 minutes	1x
Heat Inactivation	80°C	5 minutes	1x

This cycle program has been shown to yield hundreds of white colonies with 90-100% efficiency.[\[11\]](#)

Table 3: Step 2 Golden Gate Reaction Components (Assembly of pFUS arrays into pTAL vector)

Component	Recommended Amount
pFUS-A Array Plasmid	150 ng
pFUS-B Array Plasmids (each)	150 ng
Last Repeat (LR) Plasmid	150 ng
pTAL Destination Vector	150 ng
Esp3I (BsmBI) Restriction Enzyme	1 μ L (10 U)
T4 DNA Ligase	1 μ L (400 U)
10X T4 DNA Ligase Buffer	2 μ L
Nuclease-free Water	Up to 20 μ L

Detailed Experimental Protocols

Day 1: Step 1 - Assembly of RVD Modules into Intermediate Vectors (pFUS)

- Reaction Setup:
 - Based on your target DNA sequence, select the corresponding RVD-containing plasmids.
 - In a sterile PCR tube, combine the components as listed in Table 1. It is recommended to create a master mix of buffer, enzyme, and water if assembling multiple constructs.[\[11\]](#)
 - For a TALEN targeting a sequence of 12-21 base pairs, you will typically set up two reactions: one for repeats 1-10 into a pFUS_A vector and one for repeats 11 to N-1 into a pFUS_B vector.[\[11\]](#) For longer targets (22-31 base pairs), three intermediate constructs are assembled.[\[11\]](#)
- Thermocycling:
 - Place the reaction tubes in a thermocycler and run the program detailed in Table 2.
- Transformation:
 - Transform chemically competent E. coli cells (e.g., DH5α) with 5 µL of the Golden Gate reaction product.[\[12\]](#)
 - Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pFUS vector (e.g., Spectinomycin) and X-gal/IPTG for blue-white screening.[\[10\]](#)[\[11\]](#)
 - Incubate the plates overnight at 37°C.

Day 2: Step 1 - Colony PCR and Overnight Culture

- Colony Selection:
 - Pick 1-3 white colonies from each plate for colony PCR analysis.
- Colony PCR:

- Use primers flanking the insertion site of the pFUS vector (e.g., pCR8_F1 and pCR8_R1).
[11]
- A successful assembly will often result in a characteristic 'ladder' of bands on an agarose gel due to the repetitive nature of the TAL effector repeats.[10][11] The expected size for a 10-repeat insert is approximately 1.2 kb.[10]
- Overnight Culture:
 - Inoculate a confirmed positive colony into liquid LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

Day 3: Step 2 - Assembly of Intermediate Arrays into Final Destination Vector (pTAL)

- Plasmid DNA Isolation:
 - Isolate the pFUS array plasmids from the overnight cultures using a standard miniprep kit. It is recommended to use high-quality plasmid preparations.[10]
- Reaction Setup:
 - Combine the purified pFUS array plasmids, the appropriate last repeat (LR) plasmid, and the final pTAL destination vector as outlined in Table 3.
 - Note that the second Golden Gate reaction utilizes the Esp3I (or BsmBI) restriction enzyme.[11]
- Thermocycling:
 - Run the same thermocycler program as in Step 1 (Table 2).
- Transformation:
 - Transform competent E. coli with the final Golden Gate reaction product.
 - Plate on LB agar plates with the appropriate antibiotic for the pTAL vector (e.g., Ampicillin) and X-gal/IPTG.[10][11]

- Incubate overnight at 37°C.

Day 4: Step 2 - Colony PCR and Overnight Culture

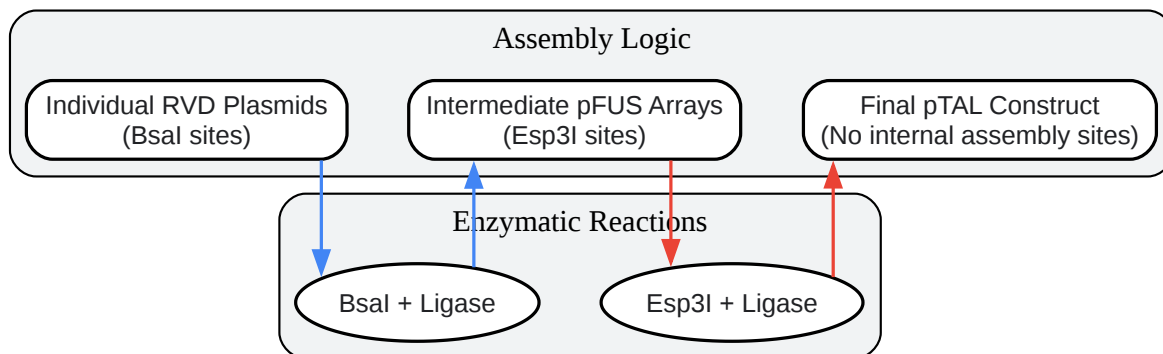
- Colony Selection and PCR:
 - Pick 1-3 white colonies and perform colony PCR using primers flanking the insertion site in the pTAL vector (e.g., TAL_F1 and TAL_R2).[\[11\]](#)
 - Again, a ladder-like pattern on the agarose gel is indicative of a correct clone.[\[10\]](#)[\[11\]](#)
- Overnight Culture:
 - Inoculate a positive colony into liquid LB with the appropriate antibiotic for overnight growth.

Day 5: Verification of the Final Construct

- Plasmid DNA Isolation:
 - Isolate the final pTAL construct DNA using a miniprep kit.
- Verification:
 - Perform a diagnostic restriction digest to confirm the size of the assembled TAL effector array. Enzymes such as BstAPI (or StuI) and AatII can be used to excise the repeat array.[\[10\]](#)
 - For definitive confirmation, sequence the entire assembled TAL effector repeat array.

Signaling Pathways and Logical Relationships

The Golden Gate assembly process is a logical progression of molecular cloning steps designed to build a complex DNA construct from smaller, standardized parts. The logic of the assembly is dictated by the unique overhangs generated by the Type IIS restriction enzymes, ensuring a directional and ordered assembly of the RVD modules.



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Logical Flow of Enzymatic Reactions in TAL Effector Assembly.

Troubleshooting

Common issues in Golden Gate assembly for TAL effectors and their potential solutions are outlined below.

Table 4: Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
No or very few colonies	Inefficient ligation or transformation	Use fresh ligase buffer. [13] Ensure high-quality competent cells. [13] Plate the entire transformation recovery.
Many blue colonies	Inefficient digestion of the destination vector	Increase digestion time or use a higher-quality enzyme preparation. Ensure the destination vector is of high purity.
Incorrectly sized inserts in colony PCR	Non-specific amplification or incorrect assembly	Optimize PCR conditions (annealing temperature, extension time). [10] [11] Screen more colonies. Sequence-verify intermediate constructs.
'Ladder effect' is not observed in PCR	PCR inhibition or incorrect primers	Use a robust polymerase. Check primer sequences and concentrations. A smear can also indicate a correct clone. [10] [11]
Recombination in destination vector	Repetitive elements in the vector backbone	Use a destination vector designed to reduce recombination, such as pKT3TsgT. [14]
Mutations in the final construct	Errors during PCR or plasmid propagation	Use a high-fidelity polymerase for any PCR steps. [15] Sequence-verify the final construct thoroughly.

Conclusion

The Golden Gate assembly protocol provides a robust and efficient platform for the synthesis of custom TAL effectors. By following the detailed protocols and paying attention to the quantitative aspects of the reactions, researchers can successfully construct TAL effector-based tools for a wide range of applications in molecular biology and drug development. The modularity and scalability of this system make it an invaluable technique for high-throughput genome engineering and synthetic biology endeavors.

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